![molecular formula C19H18N2O4 B289843 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone, also known as TMQ, is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research. TMQ is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone involves its ability to activate the Nrf2/ARE signaling pathway. This pathway is responsible for regulating the expression of antioxidant and anti-inflammatory genes. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone activates this pathway, leading to an increase in the expression of these genes and a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have several biochemical and physiological effects. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can reduce oxidative stress and inflammation in the brain, leading to neuroprotection. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can also reduce the symptoms of schizophrenia, suggesting that it may have antipsychotic effects. Additionally, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have anti-cancer effects and can inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in lab experiments is its ability to activate the Nrf2/ARE signaling pathway, which can lead to an increase in the expression of antioxidant and anti-inflammatory genes. This can be useful in studying the effects of oxidative stress and inflammation on various diseases. However, one limitation of using 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in scientific research. One direction is the study of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient synthesis methods for 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone. Additionally, the use of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is a promising compound that could have significant implications for the treatment of various diseases.
合成法
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can be synthesized using various methods, but the most common method involves the reaction between 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzyl cyanide in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent such as iron powder to obtain 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone. Other methods of synthesis include the reaction of 3,4,5-trimethoxyphenylacetonitrile with 2-nitrobenzyl bromide in the presence of a base catalyst, or the reaction of 3,4,5-trimethoxyphenylacetonitrile with 2-nitrobenzaldehyde in the presence of a reducing agent.
科学的研究の応用
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has potential applications in scientific research, particularly in the field of neuroscience. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has also been shown to have anti-inflammatory effects and can reduce inflammation in the brain. Additionally, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have antipsychotic effects and can reduce the symptoms of schizophrenia.
特性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-12(11-17(24-2)18(16)25-3)8-9-15-19(22)21-14-7-5-4-6-13(14)20-15/h4-11H,1-3H3,(H,21,22)/b9-8+ |
InChIキー |
IYFOEFIIERNTJZ-CMDGGOBGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3NC2=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3NC2=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
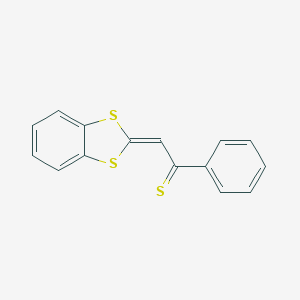
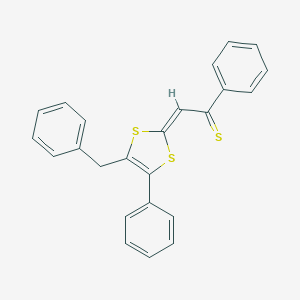
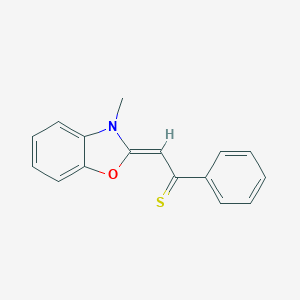
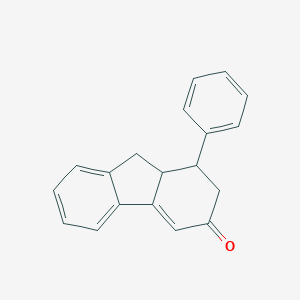

![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

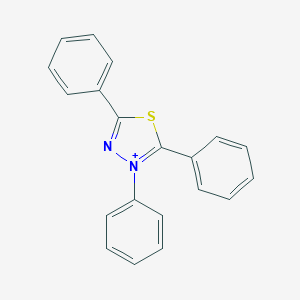

![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)